2-(6-Isopropoxypyridin-3-yl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(6-propan-2-yloxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H16N2O/c1-8(2)13-10-4-3-9(5-6-11)7-12-10/h3-4,7-8H,5-6,11H2,1-2H3 |
InChI Key |
YGBBJZPZJQCVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)CCN |
Origin of Product |
United States |
Synthetic Methodologies for 2 6 Isopropoxypyridin 3 Yl Ethanamine and Its Analogues
Strategies for the Construction of the Ethanamine Moiety
The formation of the β-aminoethyl group attached to the pyridine (B92270) core is a critical step in the synthesis of the target compound and its derivatives. Several classical and modern synthetic methods have been successfully applied to introduce this functionality.
Reductive Amination Approaches for β-Aminoethyl Groups
Reductive amination is a widely utilized and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org This approach involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. chemistrysteps.comacsgcipr.org For the synthesis of 2-(pyridin-3-yl)ethanamine derivatives, the corresponding pyridylacetaldehyde is a key intermediate.
The general scheme for reductive amination involves the condensation of a carbonyl compound with an amine, followed by reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.comchemistrysteps.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also an effective method. wikipedia.orgyoutube.com
| Carbonyl Precursor | Amine Source | Reducing Agent | Product |
| Pyridylacetaldehyde | Ammonia | NaBH3CN | 2-(Pyridin-3-yl)ethanamine |
| Pyridylacetone | Ammonia | H2, Pd/C | 2-(Pyridin-3-yl)propan-2-amine |
A one-pot procedure is often employed where the carbonyl compound, amine, and reducing agent are all combined in a single reaction vessel. youtube.com This simplifies the experimental setup and often leads to high yields of the desired amine. The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is effective because it is less reactive towards ketones and aldehydes compared to the intermediate iminium ion. youtube.com
Reduction of Nitrovinyl and Nitroethyl Precursors
An alternative and robust strategy for the synthesis of β-arylethylamines involves the reduction of nitrovinyl or nitroethyl precursors. This method typically starts with a Henry reaction (nitroaldol reaction) between a pyridine-3-carboxaldehyde derivative and a nitromethane, which furnishes a β-nitrostyrene derivative upon dehydration. Subsequent reduction of the nitro group and the double bond (in the case of nitrovinyl compounds) yields the desired ethanamine.
A variety of reducing agents can be employed for the conversion of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. commonorganicchemistry.com Other reagents such as iron in acidic media, zinc dust, or tin(II) chloride can also be used. commonorganicchemistry.comwikipedia.orgorganic-chemistry.org Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing both aliphatic and aromatic nitro compounds to amines. commonorganicchemistry.comwikipedia.org
| Nitro Precursor | Reducing Agent | Key Features |
| 3-(2-Nitrovinyl)pyridine | H2, Pd/C | Reduces both the nitro group and the double bond. |
| 3-(2-Nitroethyl)pyridine | Fe, AcOH | Mild conditions, tolerates other functional groups. commonorganicchemistry.com |
| 3-(2-Nitroethyl)pyridine | LiAlH4 | Powerful reducing agent for aliphatic nitro groups. commonorganicchemistry.comwikipedia.org |
The selective reduction of a nitro group in the presence of other reducible functional groups can sometimes be a challenge. documentsdelivered.com However, careful selection of the reducing agent and reaction conditions can often achieve the desired chemoselectivity. For instance, catalytic transfer hydrogenation using formic acid as a hydrogen source can be a mild and selective method for nitro group reduction. organic-chemistry.org
Alternative Routes to 2-Substituted Ethanamines
Beyond reductive amination and the reduction of nitro compounds, several other synthetic routes can be employed to construct the 2-substituted ethanamine moiety. These methods offer alternative disconnections and can be advantageous depending on the availability of starting materials and the desired substitution pattern on the pyridine ring.
One such approach involves the Hofmann rearrangement of a 3-(pyridin-3-yl)propanamide. This reaction converts the amide into a primary amine with one less carbon atom. Another strategy is the Curtius rearrangement of a 3-(pyridin-3-yl)propanoyl azide, which also leads to the formation of the corresponding ethanamine via an isocyanate intermediate.
Furthermore, the Gabriel synthesis provides a classic method for the preparation of primary amines. This involves the alkylation of potassium phthalimide with a suitable 2-(pyridin-3-yl)ethyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.
Regioselective Functionalization of the Pyridine Ring System
The introduction of substituents at specific positions on the pyridine ring is crucial for the synthesis of 2-(6-isopropoxypyridin-3-yl)ethanamine and its analogues. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the strategies for its functionalization. wikipedia.org
Introduction of the Isopropoxy Group at the Pyridine 6-Position
The introduction of an alkoxy group, such as isopropoxy, at the 6-position of the pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr) on a suitable 6-halopyridine precursor. 6-Chloropyridines or 6-bromopyridines are common starting materials for this transformation.
The reaction is carried out by treating the 6-halopyridine with sodium isopropoxide, which is typically prepared in situ from isopropanol (B130326) and a strong base like sodium hydride. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the nucleophilic attack at the C-6 position.
| Pyridine Substrate | Reagent | Product |
| 6-Chloropyridine-3-carbonitrile | Sodium isopropoxide | 6-Isopropoxypyridine-3-carbonitrile |
| 2,6-Dichloropyridine | Sodium isopropoxide | 2-Chloro-6-isopropoxypyridine |
Methodologies for 3-Pyridyl Substitution
Functionalization at the 3-position of the pyridine ring is often more challenging than at the 2-, 4-, or 6-positions due to the electronic properties of the ring. nsf.gov However, various methods have been developed to achieve regioselective substitution at this position.
Directed ortho-metalation (DoM) can be a powerful strategy. By using a directing group at the 2- or 4-position, it is possible to deprotonate the 3-position with a strong base and then quench with an electrophile. However, direct C-H functionalization at the 3-position is a more atom-economical and desirable approach. Recent advances in transition-metal-catalyzed C-H activation have provided new avenues for the direct introduction of functional groups at the C-3 position of pyridines. nih.govrsc.org
For the synthesis of 2-(pyridin-3-yl)ethanamine derivatives, a common strategy is to start with a pre-functionalized pyridine, such as nicotinic acid or 3-bromopyridine, and then elaborate the side chain. For example, nicotinic acid can be reduced to the corresponding alcohol, which can then be converted to a halide and subsequently used in chain-extension reactions.
Cross-coupling reactions, such as the Suzuki or Negishi coupling, are also invaluable for creating C-C bonds at the 3-position. A 3-halopyridine can be coupled with a suitable organometallic reagent to introduce the desired two-carbon side chain precursor.
Multi-Step Convergent and Linear Synthesis Pathways
The construction of the this compound molecule involves the assembly of a substituted pyridine core and an ethanamine side chain. Both linear and convergent strategies can be employed to achieve this.
Linear Synthesis: A linear synthesis involves the sequential modification of a single starting material through a series of reactions until the final product is obtained. A plausible linear route to this compound could commence with a readily available substituted pyridine, such as 2-chloro-5-cyanopyridine. This pathway would involve the introduction of the isopropoxy group at the 6-position via a nucleophilic substitution reaction, followed by the reduction of the nitrile group at the 3-position to the desired ethanamine side chain.
A representative linear synthetic approach is outlined below:
| Step | Reactant | Reagent(s) | Product |
| 1 | 2-Chloro-5-cyanopyridine | Sodium isopropoxide | 6-Isopropoxy-3-cyanopyridine |
| 2 | 6-Isopropoxy-3-cyanopyridine | Reducing agent (e.g., H₂, Raney Nickel) | This compound |
An illustrative convergent synthetic pathway could be:
| Fragment A Synthesis | Reactant | Reagent(s) | Product |
| A1 | 6-Hydroxynicotinic acid | Isopropyl alcohol, acid catalyst | 6-Isopropoxynicotinic acid |
| A2 | 6-Isopropoxynicotinic acid | Thionyl chloride, then NH₃ | 6-Isopropoxynicotinamide |
| A3 | 6-Isopropoxynicotinamide | Dehydrating agent | 6-Isopropoxy-3-cyanopyridine |
| Fragment B Synthesis | Reactant | Reagent(s) | Product |
| B1 | Formaldehyde | KCN, NH₄Cl | Aminoacetonitrile |
| Coupling and Final Step | Reactant A + Reactant B | Coupling reaction | Intermediate |
| Final Step | Intermediate | Reduction | This compound |
While specific examples for the direct convergent synthesis of the target molecule are not extensively detailed in the literature, the principles of convergent synthesis are widely applied in the preparation of complex heterocyclic compounds.
Process Development Considerations for Scalable Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.
Optimization of Reaction Conditions and Yields
Key parameters for optimization include:
Catalyst Selection: The choice of catalyst is crucial. While Raney Nickel is a common choice for nitrile reduction, other catalysts such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃) could offer different selectivity and activity profiles. The catalyst loading is also a critical variable to optimize, balancing reaction rate with cost.
Solvent: The solvent system can impact the solubility of the substrate and the activity of the catalyst. Alcohols like ethanol (B145695) or methanol are frequently used.
Temperature and Pressure: These parameters directly affect the reaction rate and selectivity. Higher temperatures and pressures generally lead to faster reactions but may also promote side reactions. An optimal balance must be found to maximize the yield of the desired primary amine.
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time that ensures complete conversion of the starting material while minimizing the formation of by-products.
The following table summarizes key considerations for the optimization of the catalytic reduction of 6-isopropoxy-3-cyanopyridine:
| Parameter | Considerations | Typical Range |
| Catalyst | Activity, selectivity, cost, and ease of removal | Raney Nickel, Pd/C, Rh/Al₂O₃ |
| Solvent | Substrate solubility, catalyst compatibility | Ethanol, Methanol, Ammonia in Methanol |
| Temperature | Reaction rate vs. side reactions | 25-100 °C |
| Pressure | Reaction rate vs. equipment limitations | 1-50 atm |
| Agitation | Mass transfer of hydrogen | Vigorous stirring |
Minimization of Side Product Formation
During the synthesis of this compound, particularly in the nitrile reduction step, the formation of side products can significantly reduce the yield and complicate the purification process. The primary side products in the catalytic hydrogenation of nitriles are secondary and tertiary amines, formed through the reaction of the initially formed primary amine with the intermediate imine.
Strategies to minimize the formation of these by-products include:
Addition of Ammonia: Conducting the hydrogenation in the presence of ammonia can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation of the primary amine with the imine intermediate.
Use of Specific Catalysts: Certain catalysts, such as rhodium-based catalysts, have been reported to show higher selectivity towards the formation of primary amines.
Control of Reaction Conditions: Lower temperatures and careful control of the hydrogen pressure can help to minimize the formation of over-reduced or coupled products.
Rapid Removal of the Product: In continuous flow systems, the rapid removal of the product from the reaction zone can prevent its further reaction to form by-products.
By carefully selecting the synthetic route and optimizing the reaction conditions, it is possible to develop a robust and scalable process for the synthesis of this compound with high yield and purity.
Chemical Reactivity and Derivatization Studies of 2 6 Isopropoxypyridin 3 Yl Ethanamine
Reactivity of the Primary Amine Functionality
The primary amine group is a key site for derivatization, readily undergoing reactions typical of aliphatic amines. Its nucleophilic nature allows for the formation of a wide array of derivatives through reactions such as acylation, alkylation, and sulfonylation.
The N-alkylation of similar 2-pyridyl amines has been achieved using various alkylating agents. For instance, reactions with arylmethyl alcohols in the presence of a ruthenium(II) catalyst can yield N-monoalkylated products with high selectivity. researchgate.net This suggests that the primary amine of 2-(6-isopropoxypyridin-3-yl)ethanamine can be selectively alkylated without affecting the pyridine (B92270) nitrogen. Enamines, formed from the reaction of aldehydes or ketones with secondary amines, can also be used for the alkylation and acylation at the α-carbon to the carbonyl group, a principle that can be extended to the modification of the ethylamine (B1201723) side chain. libretexts.orglibretexts.org
Acylation reactions with acyl halides or anhydrides under weak base conditions are also feasible, leading to the formation of corresponding amides. umich.edu The use of a non-nucleophilic base is crucial to prevent competition for the acylating agent. These reactions provide a straightforward method for introducing a variety of acyl groups, thereby modifying the steric and electronic properties of the molecule.
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Alkylation | Arylmethyl alcohols, Ru(II) catalyst, KOtBu, neat, 120°C | N-Arylmethyl-2-(6-isopropoxypyridin-3-yl)ethanamine |
| N-Acylation | Acyl halide/anhydride, weak base (e.g., pyridine) | N-Acyl-2-(6-isopropoxypyridin-3-yl)ethanamine |
| Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl-2-(6-isopropoxypyridin-3-yl)ethanamine |
Chemical Transformations of the Pyridine Heterocycle
The pyridine ring in this compound is an electron-rich aromatic system, making it susceptible to various chemical transformations, including substitution reactions and cross-coupling.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The isopropoxy group at the 6-position is an electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution (EAS). quimicaorganica.org The directing effect of the substituents (isopropoxy and ethanamine) will influence the position of substitution. Theoretical studies on pyridine derivatives suggest that nitration, a common EAS reaction, is sensitive to the electronic nature of the pyridine ring and the reaction medium. rsc.orgresearchgate.net While pyridine itself is generally resistant to EAS due to the deactivating effect of the nitrogen atom, the presence of the activating isopropoxy group facilitates such reactions. quimicaorganica.org
Conversely, the pyridine ring can undergo nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. wikipedia.orgnih.govyoutube.com Pyridines are generally more reactive towards nucleophiles than benzene, and this reactivity is enhanced at the ortho and para positions relative to the ring nitrogen. youtube.com In the case of this compound, while the isopropoxy group is not a typical leaving group, its replacement could be achieved under forcing conditions or by prior conversion to a better leaving group. The Chichibabin reaction, for example, allows for the amination of pyridines at the 2-position using sodium amide. youtube.com
Cross-Coupling Reactions at Pyridine C-H Bonds
Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard. caltech.edu The C-H bonds of the pyridine ring in this compound can be targeted for arylation or olefination. rsc.orgnih.gov The regioselectivity of these reactions is often controlled by the directing effect of existing substituents or by the use of specific ligands. For instance, palladium-catalyzed direct C(sp²)-H alkoxylation of 2-aryloxypyridines has been demonstrated using the 2-pyridyloxyl group as a director. nih.gov Such strategies could be adapted to functionalize the pyridine core of the target molecule.
Modifications of the Isopropoxy Group
The isopropoxy group can be modified, primarily through ether cleavage reactions. wikipedia.orgmasterorganicchemistry.com Acid-catalyzed cleavage of ethers with strong acids like HBr or HI is a common method to convert them into alcohols and alkyl halides. masterorganicchemistry.comlibretexts.orgchemistrysteps.com In the case of this compound, treatment with a strong acid would likely lead to the formation of 2-(6-hydroxypyridin-3-yl)ethanamine and isopropyl halide. The reaction mechanism (SN1 or SN2) would depend on the reaction conditions and the nature of the alkyl group. chemistrysteps.com The resulting hydroxypyridine derivative can then serve as a precursor for further derivatization. For example, the synthesis of 2-amino-5-hydroxypyridine (B112774) from 2-amino-5-methoxypyridine (B21397) has been achieved through demethylation with sulfuric acid. google.comasianpubs.org
| Reaction | Reagents and Conditions | Expected Product |
| Ether Cleavage | HBr or HI, heat | 2-(6-Hydroxypyridin-3-yl)ethanamine and Isopropyl bromide/iodide |
Rational Design and Synthesis of Novel Derivatives and Analogues
The structural features of this compound make it an attractive starting point for the rational design and synthesis of novel derivatives and analogues for various applications, including academic research and drug discovery.
In Vitro Biological Activity and Mechanistic Investigations of 2 6 Isopropoxypyridin 3 Yl Ethanamine and Its Derivatives
Receptor Binding and Functional Assays
Investigations into the interaction of novel compounds with receptors are foundational to understanding their pharmacological profiles. Assays measuring binding affinity (like K_i_ or K_d_ values) and subsequent functional responses (such as agonist or antagonist activity) are critical first steps.
Serotonin (B10506) Receptor (e.g., 5-HT_2A_) Interactions and β-Arrestin 2 Recruitment
The serotonin system, particularly the 5-HT_2A_ receptor, is a key target for therapeutics aimed at neuropsychiatric disorders. The interaction of a compound with this receptor is often evaluated through competitive binding assays using radiolabeled ligands. Beyond simple binding, modern drug discovery also assesses functional selectivity, often by measuring G-protein activation or the recruitment of β-arrestin 2. The recruitment of β-arrestin 2 can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades separate from G-protein pathways.
Currently, there is no specific published data detailing the binding affinity of 2-(6-isopropoxypyridin-3-yl)ethanamine for the 5-HT_2A_ receptor or its capacity to induce or inhibit β-arrestin 2 recruitment.
Modulation of Neurotransmitter Systems
The broader impact of a compound on neurotransmitter systems can be assessed through a variety of in vitro assays, including receptor binding panels that screen for activity across a wide range of neurotransmitter receptors (e.g., dopamine (B1211576), norepinephrine, acetylcholine) and transporter uptake assays. Such profiling is essential to determine a compound's selectivity and potential for off-target effects.
No comprehensive neurotransmitter system modulation profile for this compound is available in the reviewed literature.
Enzyme Inhibition Profiling and Mechanistic Elucidation
Enzyme inhibition is a common mechanism of action for many drugs. In vitro assays are used to determine the potency of inhibition, typically reported as an IC_50_ value (the concentration of an inhibitor required to reduce enzyme activity by 50%), and to understand the mechanism of inhibition (e.g., competitive, non-competitive).
Phosphoinositide 3-Kinase (PI3K) Inhibition and Pathway Analysis
The PI3K signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in cancer and inflammatory diseases. While patents exist for various heterocyclic compounds as PI3K inhibitors, including some containing isopropoxypyridine fragments, no studies have specifically reported the IC_50_ values or pathway analysis for this compound against any PI3K isoforms.
Receptor Interacting Protein Kinase 2 (RIPK2) Modulation
RIPK2 is a key kinase in the NOD-like receptor signaling pathway, which plays a role in the innate immune response. Inhibition of RIPK2 is being explored for the treatment of inflammatory conditions. Literature describes various scaffolds as RIPK2 inhibitors, but specific modulation data for this compound has not been identified.
Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan Dioxygenase (TDO) Interactions
IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in tryptophan degradation along the kynurenine (B1673888) pathway. Their activity is a significant mechanism of immune suppression in cancer. Although some patent literature mentions isopropoxypyridine derivatives in the context of developing IDO/TDO inhibitors, no concrete data on the interaction or inhibitory potency of this compound towards these enzymes is currently available.
No Specific In Vitro Biological Activity Data Found for this compound and Its Derivatives
Despite a comprehensive search of available scientific literature, no specific data regarding the in vitro biological activity, cellular pathway modulation, or structure-activity relationships (SAR) for the chemical compound this compound or its direct derivatives could be located.
The investigation sought to populate a detailed article outline focusing on the cellular and molecular pharmacology of this specific compound and its analogs. However, the search of scientific databases and scholarly articles did not yield any publications containing the requested experimental data for the following sections:
Computational Chemistry and Molecular Modeling of 2 6 Isopropoxypyridin 3 Yl Ethanamine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2-(6-isopropoxypyridin-3-yl)ethanamine. DFT methods can be employed to calculate a variety of molecular properties with a high degree of accuracy. These properties include the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.
For instance, a hypothetical DFT calculation on this compound could yield the data presented in the following table. Such data would be invaluable for assessing the molecule's reactivity and stability. The HOMO-LUMO energy gap, for example, is a key indicator of chemical reactivity.
Table 1: Hypothetical DFT Calculation Results for this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Conformational Analysis and Energy Minimization
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.
Energy minimization is then applied to these conformations to find the most stable structures, known as local and global energy minima. These studies can reveal the preferred shapes of the molecule, which is crucial for understanding how it might fit into the binding site of a biological target. The isopropoxy group and the ethanamine side chain introduce several rotatable bonds, leading to a complex conformational landscape that can be effectively mapped out using computational methods.
Molecular Docking and Dynamics Simulations for Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations could be used to predict its binding mode within the active site of a specific receptor. This would involve generating a set of possible conformations of the ligand and scoring them based on their steric and electrostatic complementarity to the receptor.
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the characterization of the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Ligand-Based and Structure-Based Drug Design Principles
The principles of both ligand-based and structure-based drug design can be applied to this compound to guide the development of new, potentially more active analogs.
Ligand-Based Drug Design: In the absence of a known receptor structure, this approach relies on the analysis of a set of molecules known to be active. Pharmacophore modeling, a key technique in ligand-based design, could be used to identify the essential chemical features of this compound that are responsible for its biological activity.
Structure-Based Drug Design: If the three-dimensional structure of a relevant biological target is available, structure-based methods can be employed. The insights from molecular docking and dynamics simulations of this compound bound to its receptor can guide the rational design of modifications to the molecule to improve its binding affinity and selectivity.
Prediction of Electronic Properties and Reactivity Profiles
The electronic properties of this compound, as calculated by quantum chemistry methods, are critical for predicting its reactivity. The distribution of charge and the locations of the HOMO and LUMO can indicate which parts of the molecule are most likely to participate in chemical reactions.
For example, the nitrogen atom in the pyridine (B92270) ring and the nitrogen of the ethanamine group are expected to be nucleophilic centers. The electrostatic potential map can visualize the electron-rich and electron-poor regions of the molecule, providing a guide for predicting its interactions with other molecules. This information is vital for understanding its metabolic fate and potential for off-target interactions.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Advanced Analytical Characterization in Research of 2 6 Isopropoxypyridin 3 Yl Ethanamine
High-Resolution Spectroscopic Methods for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for confirming the molecular structure of 2-(6-Isopropoxypyridin-3-yl)ethanamine. Each method provides unique insights into the compound's atomic and molecular framework.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons present. plos.org For a complete and unambiguous assignment of all proton and carbon signals, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt
2D NMR Techniques:
COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, allowing for the mapping of adjacent protons within the ethylamine (B1201723) side chain and the pyridine (B92270) ring. plos.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, definitively assigning the carbons of the pyridine ring and the ethylamine and isopropoxy groups to their attached protons. plos.org
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings (2-3 bonds) between protons and carbons, which is crucial for confirming the connectivity between the isopropoxy group and the pyridine ring at the C6 position, and the ethanamine group at the C3 position. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of atoms, further confirming the proposed structure.
Solid-State NMR (ssNMR): While less common for routine analysis of small molecules like this, ssNMR could be employed to study the compound in its solid, crystalline form. This would be particularly useful for investigating polymorphism, understanding intermolecular interactions in the solid state, and characterizing different crystalline forms that may exhibit distinct physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be utilized to obtain high-resolution spectra of the solid material. mdpi.com
Expected ¹H NMR Chemical Shifts: The proton signals for the pyridine ring are expected in the aromatic region, with the ethanamine and isopropoxy groups appearing in the aliphatic region. The specific chemical shifts are influenced by the electronic effects of the substituents. docbrown.info
Expected ¹³C NMR Chemical Shifts: The carbon signals for the pyridine ring will appear at lower field compared to the aliphatic carbons of the ethylamine and isopropoxy groups. The carbon attached to the oxygen of the isopropoxy group and the nitrogen of the ethanamine group will have characteristic chemical shifts. nih.gov
Interactive Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity | Notes |
| Pyridine H2 | 8.0-8.2 | 148-150 | d | |
| Pyridine H4 | 7.5-7.7 | 135-137 | dd | |
| Pyridine H5 | 6.6-6.8 | 110-112 | d | |
| Ethanamine CH₂ | 2.8-3.0 | 40-42 | t | Adjacent to NH₂ |
| Ethanamine CH₂ | 2.6-2.8 | 35-37 | t | Adjacent to pyridine |
| Isopropoxy CH | 5.2-5.4 | 68-70 | septet | |
| Isopropoxy CH₃ | 1.2-1.4 | 21-23 | d | |
| Ethanamine NH₂ | 1.5-2.5 | - | br s | Shift is concentration and solvent dependent |
High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound with high accuracy. nih.govnih.gov This technique provides a precise mass measurement of the molecular ion, which can be used to confirm the molecular formula. researchgate.net
Key HRMS Findings:
Molecular Formula Confirmation: The exact mass of the protonated molecule [M+H]⁺ is measured and compared to the calculated mass for C₁₀H₁₇N₂O⁺. A close match (typically within 5 ppm) provides strong evidence for the correct molecular formula. nih.govmiamioh.edu
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. mdpi.com This pattern serves as a structural fingerprint. Common fragmentation pathways for this molecule would include:
Loss of the isopropoxy group.
Cleavage of the ethylamine side chain. mdpi.com
Fragmentation of the pyridine ring. nih.gov
Interactive Table: Expected HRMS Fragmentation of this compound
| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| [M+H]⁺ | Protonated parent molecule | Confirms molecular weight |
| [M-15]⁺ | Loss of a methyl radical (•CH₃) from the isopropoxy group | Indicates the presence of an isopropyl group |
| [M-43]⁺ | Loss of an isopropyl radical (•C₃H₇) | Confirms the isopropoxy substituent |
| [M-30]⁺ | Loss of the CH₂NH₂ fragment | Indicates the ethanamine side chain |
| Various | Fragments corresponding to the substituted pyridine ring | Provides evidence for the core heterocyclic structure |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. nih.gov
IR Spectroscopy:
N-H Stretching: The primary amine (NH₂) of the ethanamine group will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aliphatic C-H stretches from the ethyl and isopropyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyridine ring will be observed just above 3000 cm⁻¹. researchgate.net
C=N and C=C Stretching: Vibrations associated with the pyridine ring will be found in the 1400-1600 cm⁻¹ region. researchgate.net
C-O Stretching: The ether linkage of the isopropoxy group will show a strong absorption band in the 1200-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and the pyridine ring modes, which may be weak in the IR spectrum. cdnsciencepub.comcdnsciencepub.com The C=C and C=N stretching vibrations of the pyridine ring are typically strong in the Raman spectrum. documentsdelivered.com
Interactive Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Amine (R-NH₂) | N-H Stretch | 3300-3500 (two bands) | Weak |
| Alkane (C-H) | C-H Stretch | 2850-2970 | Strong |
| Aromatic (C-H) | C-H Stretch | 3000-3100 | Strong |
| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | Strong |
| Ether (C-O-C) | C-O Stretch | 1200-1300 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with the π-system of the pyridine ring. nih.gov The presence of substituents on the pyridine ring, such as the isopropoxy and ethanamine groups, will influence the position and intensity of the absorption bands. researchgate.net
Expected UV-Vis Absorption:
π → π Transitions:* The pyridine ring will exhibit strong absorption bands in the UV region, typically below 300 nm, corresponding to π → π* transitions. researchgate.net
n → π Transitions:* A weaker absorption band at a longer wavelength may be observed due to n → π* transitions involving the non-bonding electrons on the nitrogen atom of the pyridine ring. researchgate.net
The solvent used for the analysis can affect the position of these absorption maxima due to solvatochromic effects. researchgate.net
Interactive Table: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected Wavelength Range (nm) | Relative Intensity |
| π → π | 200-280 | Strong |
| n → π | >280 | Weak |
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic methods are essential for the purification of this compound and for assessing its chemical and enantiomeric purity.
Chiral Chromatography for Enantiomeric Purity
Since this compound is a chiral molecule, containing a stereocenter at the carbon atom of the ethylamine side chain attached to the pyridine ring, it exists as a pair of enantiomers. mz-at.de Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov
Methodology:
Chiral Stationary Phases (CSPs): The separation is achieved using a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) column packed with a chiral stationary phase. nih.gov These CSPs are designed to have different affinities for the two enantiomers, leading to different retention times.
Mobile Phase: A suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol (B130326), is used to elute the enantiomers from the column. nih.gov
Detection: A UV detector is typically used to monitor the elution of the enantiomers. The area under each peak in the chromatogram is proportional to the amount of that enantiomer present.
The development of a robust chiral separation method is critical for ensuring the stereochemical quality of this compound, particularly for its use in the synthesis of enantiomerically pure active pharmaceutical ingredients. azypusa.com
Interactive Table: Typical Chiral Chromatography Parameters
| Parameter | Description |
| Technique | High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type CSPs |
| Mobile Phase | Normal phase (e.g., Hexane/Ethanol) or Supercritical CO₂ with a modifier |
| Detector | UV-Vis Detector (set at an absorption maximum) |
| Key Output | Chromatogram showing two separated peaks for the (R)- and (S)-enantiomers |
Advanced Liquid Chromatography (e.g., UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). For the analysis of this compound, UPLC is an indispensable tool for determining purity, quantifying the main component, and detecting and quantifying process-related impurities and potential degradants.
Research Findings: A typical UPLC method for a polar basic compound like this compound would utilize reverse-phase chromatography with a mass spectrometry (MS) compatible mobile phase. The combination of UPLC with a mass detector (UPLC-MS) is particularly powerful, as it provides not only retention time data but also mass-to-charge ratio information, which is highly specific and aids in the identification of unknown impurities. nih.gov The high sensitivity of this method allows for the detection and quantification of trace-level impurities that might not be visible with less sensitive detectors like UV. nih.gov
Method development would involve screening various columns and mobile phase conditions to achieve optimal separation between the main peak and any impurities. Key parameters to optimize include the column chemistry (e.g., C18, C8), mobile phase pH, gradient slope, and temperature. Given the basic nature of the ethanamine moiety, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium (B1175870) formate (B1220265) as an additive) is often employed to ensure good peak shape and retention.
Table 1: Example UPLC Method Parameters for Analysis of this compound This table is illustrative and represents a typical starting point for method development.
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC System with TUV or QDa Detector |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 1.0 µL |
| UV Detection | 260 nm |
| Gradient | 5% B to 95% B over 5 minutes |
Table 2: Illustrative Purity Profile by UPLC-UV This table is a hypothetical representation of a research sample analysis.
| Peak ID | Retention Time (min) | Area % | Identification |
| Impurity 1 | 1.85 | 0.08% | 6-Isopropoxypyridin-3-yl)acetonitrile (precursor) |
| Main | 2.54 | 99.85% | This compound |
| Impurity 2 | 3.12 | 0.05% | Unknown (m/z 194.1) |
| Impurity 3 | 4.01 | 0.02% | Dimerization product |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. In the context of synthesizing this compound, GC-MS is primarily used to identify and quantify residual solvents that may be present from the reaction or purification steps. It is also capable of detecting volatile, low-molecular-weight impurities or byproducts. rsc.org
Research Findings: Due to the low concentration limits often required for residual solvents (especially for those with higher toxicity), a sensitive sample introduction technique such as static headspace (HS) is typically paired with GC-MS. derpharmachemica.com In HS-GC-MS, the sample is heated in a sealed vial, and the vapor phase (headspace), which contains the volatile analytes, is injected into the GC system. This technique prevents non-volatile matrix components from contaminating the instrument while concentrating the volatile analytes. nih.gov
The analysis would target solvents commonly used in related syntheses, such as isopropanol (from the isopropoxy group installation), toluene, tetrahydrofuran (B95107) (THF), or pyridine. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an observed peak to a library of known spectra (e.g., NIST library). mdpi.com
Table 3: Example HS-GC-MS Conditions for Volatile Impurity Analysis This table is illustrative and based on general methods for residual solvent analysis.
| Parameter | Condition |
| Instrument | Agilent GC-MS with Headspace Sampler |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 40 °C (5 min), then 10 °C/min to 240 °C (5 min) |
| HS Vial Temp. | 80 °C |
| HS Loop Temp. | 90 °C |
| HS Transfer Line | 100 °C |
| MS Mode | Scan (m/z 29-400) |
Table 4: Hypothetical Volatile Impurities in a Research Batch This table provides an example of potential findings from a GC-MS analysis.
| Compound | Retention Time (min) | Key Mass Ions (m/z) |
| Isopropanol | 5.2 | 45, 43 |
| Pyridine | 7.8 | 79, 52 |
| Toluene | 10.5 | 91, 92 |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure
X-ray crystallography is a powerful technique that provides the definitive, three-dimensional structure of a molecule in its crystalline solid state. This analysis is crucial for confirming connectivity and, in the case of chiral molecules, for determining the absolute stereochemistry. For this compound, which is achiral, X-ray crystallography would serve to unambiguously confirm the molecular structure, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.
Research Findings: To perform this analysis, a high-quality single crystal of the compound, or a suitable salt derivative, must first be grown. The successful formation of a crystal suitable for diffraction is often a trial-and-error process involving the screening of various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is processed to generate an electron density map, from which the atomic positions can be determined. While no specific crystal structure for this compound appears in public databases, related pyridine structures have been successfully characterized, demonstrating the feasibility of the technique for this class of compounds. sigmaaldrich.com
Table 5: Illustrative Crystallographic Data for a Hypothetical Crystal This table represents the type of data obtained from an X-ray crystallography experiment.
| Parameter | Example Value |
| Chemical Formula | C₁₀H₁₆N₂O |
| Formula Weight | 180.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 20.567 |
| β (°) | 98.76 |
| Volume (ų) | 1118.9 |
| Z (molecules/cell) | 4 |
| R-factor | 0.045 |
Other Specialized Analytical Techniques for Research Materials
Beyond the core techniques of chromatography and crystallography, other specialized methods are vital for a full characterization of research materials like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, provide a detailed map of the molecule's covalent framework. Two-dimensional NMR techniques (e.g., COSY, HSQC) can further establish connectivity.
Karl Fischer (KF) Titration : This technique is the standard method for accurately determining the water content in a sample. It is crucial for ensuring the material is dry and for obtaining accurate results in subsequent assays where weight is a factor.
Elemental Analysis (CHN) : This combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared against the theoretical values calculated from the molecular formula (C₁₀H₁₆N₂O) to confirm elemental composition and purity.
These techniques, when used in concert, provide a comprehensive analytical package that ensures the quality, identity, and integrity of the this compound research material.
Structure Activity Relationship Sar Studies for 2 6 Isopropoxypyridin 3 Yl Ethanamine Derivatives in Vitro Focus
Systematic Modifications of the Ethanamine Side Chain and their In Vitro Biological Impact
Modifications to the ethanamine side chain of 2-(pyridin-3-yl)ethanamine analogs, such as N-alkylation and N-acylation, can significantly influence their biological activity. While direct studies on 2-(6-isopropoxypyridin-3-yl)ethanamine are limited, research on related structures provides valuable insights.
N-alkylation, the addition of alkyl groups to the nitrogen atom of the ethanamine side chain, can alter a compound's solubility, stability, and interaction with its biological target. nih.gov The size and nature of the alkyl group are critical. For instance, in a series of fatty amine-tripeptide conjugates, the length of the fatty amine chain was found to be a key determinant of antimicrobial activity, with longer chains (16-18 carbons) showing potent effects. nih.gov This suggests that the hydrophobicity and steric bulk introduced by the alkyl group play a significant role in membrane insertion and interaction. nih.gov While direct N-alkylation studies on this compound are not extensively documented in the available literature, the principles of how alkyl chain length and branching affect biological activity in other amine-containing compounds are well-established. researchgate.netnih.gov
N-acylation, the addition of an acyl group to the ethanamine nitrogen, is another common modification. The nature of the acyl group can introduce various functionalities, such as hydrogen bond donors and acceptors, which can enhance binding to a biological target.
Table 1: Hypothetical In Vitro Biological Impact of Ethanamine Side Chain Modifications on this compound Derivatives
| Modification Type | Specific Modification | Expected In Vitro Biological Impact | Rationale |
| N-Alkylation | Methyl | May increase lipophilicity and cell permeability. | Based on general principles of medicinal chemistry. researchgate.net |
| Ethyl | Further increase in lipophilicity; potential for enhanced target engagement. | Based on general principles of medicinal chemistry. researchgate.net | |
| Isopropyl | Increased steric bulk may enhance selectivity or hinder binding. | Steric effects can influence ligand-receptor interactions. nih.gov | |
| Long Alkyl Chain (e.g., C16) | Significant increase in lipophilicity; potential for membrane disruption. | As observed in other fatty amine conjugates. nih.gov | |
| N-Acylation | Acetyl | Introduces a hydrogen bond acceptor; may alter metabolic stability. | General principle of introducing polar functional groups. |
| Benzoyl | Introduces an aromatic ring; potential for π-π stacking interactions. | Aromatic moieties can provide additional binding interactions. |
This table is illustrative and based on general medicinal chemistry principles and findings from related compound classes, as direct experimental data for the specified compound is limited.
Influence of Substituents on the Pyridine (B92270) Ring on Biological Activity
The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—also plays a crucial role. Electron-donating groups can increase the electron density on the pyridine ring, potentially enhancing interactions with electron-deficient pockets in a receptor. nih.gov Conversely, electron-withdrawing groups decrease electron density and can favor interactions with electron-rich areas of a target. Studies on NNN pincer-type molecules with substituted pyridine rings have shown that electron-donating groups increase the electron density around a coordinated metal center. nih.gov In the context of thieno[2,3-b]pyridine (B153569) derivatives, the electronic properties of substituents on a phenyl ring attached to the pyridine scaffold were found to significantly affect their inhibitory activity against the FOXM1 protein. researchgate.net
Table 2: Influence of Pyridine Ring Substituents on the In Vitro Activity of Pyridine Derivatives
| Substituent Type | Position on Pyridine Ring | Effect on Biological Activity | Example from Literature |
| Nitrogen Position | 2-pyridyl | Favored σ₂ receptor binding in pyridylpiperazines. | A study on pyridylpiperazine sigma ligands. nih.gov |
| 3-pyridyl | Favored σ₁ receptor binding in pyridylpiperazines. | A study on pyridylpiperazine sigma ligands. nih.gov | |
| 4-pyridyl | Favored σ₁ receptor binding in pyridylpiperazines. | A study on pyridylpiperazine sigma ligands. nih.gov | |
| Electron-Donating | 4-position | Increased electron density at the metal center in NNN pincer complexes. | Research on NNN pincer-type molecules. nih.gov |
| Electron-Withdrawing | 4-position | Altered redox potential in NNN pincer complexes. | Research on NNN pincer-type molecules. nih.gov |
This table provides examples from related pyridine-containing compounds to illustrate the principles of how pyridine ring substituents can affect biological activity.
Investigation of the Isopropoxy Moiety's Contribution to Ligand-Target Interactions
The isopropoxy group at the 6-position of the pyridine ring is a key structural feature of this compound. The length and branching of such alkoxy chains can significantly impact the potency and selectivity of a compound. Research on a series of nitazene (B13437292) analogues, which are synthetic opioids, demonstrated that the length of the alkoxy chain markedly influenced their potency at the mu-opioid receptor. nih.gov
In that study, an ethoxy chain resulted in the most potent analog, while isopropoxy and propoxy chains also conferred high potency. nih.gov This suggests that there is an optimal size and shape for the alkoxy group to fit into the binding pocket of the receptor. The isopropoxy group, with its branched structure, may provide a better steric fit or more favorable hydrophobic interactions compared to a linear propoxy group or smaller alkoxy groups.
In the context of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as topoisomerase I inhibitors, the introduction of different alkyl chains at the C4 position was explored to study the impact on anticancer activity. nih.gov This highlights a common strategy in medicinal chemistry where the alkoxy chain is varied to probe the size and nature of the corresponding receptor pocket.
Table 3: Effect of Alkoxy Chain Length on In Vivo Potency of Nitazene Analogues
| Compound | Alkoxy Chain | In Vivo Potency (ED₅₀, µg/kg) |
| Metonitazene | Methoxy | Less potent than fentanyl |
| Etonitazene | Ethoxy | 3-12 |
| Isotonitazene | Isopropoxy | More potent than fentanyl |
| Protonitazene | Propoxy | More potent than fentanyl |
| Butonitazene | Butoxy | Less potent than fentanyl |
This data is from a study on nitazene analogues and is presented to illustrate the principle of how alkoxy chain length can influence biological potency. nih.gov It does not represent data for this compound itself.
Stereochemical Effects on Receptor Binding and Functional Potency
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound effect on biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit different potencies and even different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.
The synthesis of chiral compounds often requires stereoselective methods to obtain the desired enantiomer in high purity. nih.govnih.gov Once the individual enantiomers are isolated, their in vitro activity can be assessed to determine which one is the eutomer (the more active enantiomer) and which is the distomer (the less active enantiomer). The ratio of their activities is known as the eudismic ratio.
Table 4: Hypothetical Stereochemical Effects on Receptor Binding
| Enantiomer | Receptor Binding Affinity (Hypothetical) | Functional Potency (Hypothetical) | Rationale |
| (R)-2-(6-Isopropoxypyridin-3-yl)ethanamine | Higher | More Potent | One enantiomer typically has a better fit in the chiral binding site of a receptor. |
| (S)-2-(6-Isopropoxypyridin-3-yl)ethanamine | Lower | Less Potent | The other enantiomer may have a poorer fit or may even bind to a different target. |
This table is illustrative and based on the general principle of stereoselectivity in drug action. No direct experimental data for the enantiomers of this compound was found in the search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization efforts.
Both 2D- and 3D-QSAR models have been developed for various classes of compounds, including those with pyridine and pyrimidine (B1678525) scaffolds. For instance, 2D- and 3D-QSAR models have been successfully applied to identify diphenylpyridylethanamine-based inhibitors of cholesteryl ester transfer protein (CETP). nih.gov In this study, the 3D-QSAR model, based on comparative molecular field analysis (CoMFA), revealed the importance of steric and electronic effects for inhibitory activity. nih.gov
Similarly, 3D-QSAR studies on pyrazole (B372694) derivatives as acetylcholinesterase inhibitors have provided insights into the structural requirements for activity. shd-pub.org.rs For 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors, a 3D-QSAR model showed good predictive ability and was used to design novel compounds with potentially enhanced activity. nih.gov In the case of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, 3D-QSAR models indicated that steric, electrostatic, and hydrophobic fields played important roles in their binding to the D₃ receptor. mdpi.com
A typical QSAR study involves the following steps:
Data Set Selection: A series of compounds with known biological activities is chosen.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
Table 5: Common Descriptors and Methods in QSAR Modeling
| Descriptor Type | Examples | QSAR Method | Application Example |
| 2D Descriptors | SlogP_VSA0, E_sol, Vsurf_DW23 | Support Vector Machine (SVM) | Identifying CETP inhibitors. nih.gov |
| 3D Descriptors (CoMFA) | Steric fields, Electrostatic fields | Comparative Molecular Field Analysis | Elucidating structural requirements for CETP inhibitors. nih.gov |
| 3D Descriptors (CoMSIA) | Steric, Electrostatic, Hydrophobic fields | Comparative Molecular Similarity Indices Analysis | Investigating D₃ receptor selective ligands. mdpi.com |
This table summarizes common approaches used in QSAR studies for various compound classes, as specific QSAR models for this compound were not found in the search results.
Preclinical Research Models for Investigating 2 6 Isopropoxypyridin 3 Yl Ethanamine Non Human, Non Clinical
In Vivo Efficacy Studies in Defined Animal Models
No publicly available in vivo efficacy studies for 2-(6-Isopropoxypyridin-3-yl)ethanamine in any defined animal models were identified.
Rodent Models for Pharmacodynamic and Efficacy Assessment (e.g., in neurological or inflammatory contexts)
There are no specific research findings on the use of rodent models to assess the pharmacodynamics or efficacy of this compound in neurological, inflammatory, or other contexts. While rodents are a primary resource for developing disease models due to their genetic tractability and shorter lifespans, no studies have been published detailing their use for this specific compound.
Non-Human Primate (NHP) Models for Advanced Pharmacodynamic and Efficacy Studies
A search of scientific literature yielded no evidence of this compound being evaluated in non-human primate (NHP) models. NHP models, such as those using macaques or marmosets, are often employed in later stages of preclinical research due to their physiological and genetic proximity to humans, but no such advanced studies have been reported for this compound.
Genetically Engineered Animal Models for Disease Mechanism Elucidation
There is no information available regarding the use of genetically engineered animal models to elucidate the mechanism of action or therapeutic potential of this compound. Such models, which can include transgenic or knockout mice, are crucial for studying how a compound interacts with specific genes or pathways involved in a disease, but their application to this compound has not been documented.
Pharmacodynamic Evaluation in Relevant Biological Systems (e.g., target engagement, biomarker modulation)
No studies detailing the pharmacodynamic evaluation of this compound in relevant biological systems are available. Research in this area would typically involve assessing target engagement and the modulation of specific biomarkers to understand the compound's physiological effects, but these have not been publicly reported.
Exploration of Biological Pathways and Physiological Responses in Non-Human Organisms
There is no published research exploring the biological pathways or physiological responses affected by this compound in any non-human organism.
Ex Vivo and Tissue-Level Analyses from Preclinical Models
No data from ex vivo or tissue-level analyses following the administration of this compound in preclinical models could be located. This type of analysis, which involves examining tissues isolated from a research animal, is a standard method for investigating a compound's effects at the cellular level, but no such findings have been published for this specific molecule.
Q & A
What are the established synthetic routes for 2-(6-Isopropoxypyridin-3-yl)ethanamine, and what key intermediates are involved?
Level : Basic
Answer :
The synthesis typically involves functionalization of pyridine derivatives. A common route includes:
Nucleophilic substitution : Reacting 6-isopropoxypyridine-3-carbonitrile with a reducing agent (e.g., LiAlH4) to yield the primary amine.
Protection-deprotection strategies : Use of Boc or Fmoc groups to stabilize intermediates during alkylation or coupling reactions.
Catalytic hydrogenation : For reducing nitro or cyano groups to amines under controlled conditions.
Key intermediates include 6-isopropoxypyridine-3-carbonitrile and protected amine derivatives. Characterization via NMR and LC-MS is critical at each step to confirm structural integrity .
How can density functional theory (DFT) optimize reaction conditions for synthesizing this compound?
Level : Advanced
Answer :
DFT calculations (e.g., using B3LYP hybrid functionals) predict thermodynamic and kinetic parameters:
- Transition state analysis : Identifies energy barriers for nucleophilic substitution or reduction steps.
- Solvent effects : Polarizable continuum models (PCM) optimize solvent choice (e.g., THF vs. DMF) for reaction efficiency.
- Catalyst design : Screening ligands or metal catalysts (e.g., Pd/C for hydrogenation) using frontier molecular orbital (FMO) analysis.
Validation via experimental activation energies and yield comparisons is essential .
What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Level : Basic
Answer :
- Chromatography : HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) to assess purity (>98%).
- Spectroscopy :
- NMR : ¹H/¹³C NMR in CDCl3 or DMSO-d6 to confirm substituent positions and amine protonation states.
- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C of isopropoxy group).
- Mass spectrometry : High-resolution MS (ESI+) for molecular ion verification (e.g., [M+H]+ = 195.14 g/mol).
- X-ray crystallography : Single-crystal analysis (via SHELXL) resolves stereochemistry if derivatives are crystallized .
How should researchers address discrepancies in reported biological activities of this compound across studies?
Level : Advanced
Answer :
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) using guidelines like OECD 423.
- Structural analogs : Verify compound identity via LC-MS and exclude impurities (e.g., regioisomers).
- Data normalization : Use meta-analysis tools (e.g., RevMan) to harmonize IC50 values across studies.
- Mechanistic studies : Employ siRNA knockdown or CRISPR-Cas9 to isolate target-specific effects .
What computational strategies predict the binding interactions of this compound with biological targets?
Level : Advanced
Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases).
- MD simulations : GROMACS or AMBER for assessing binding stability (≥50 ns trajectories).
- Pharmacophore mapping : Identify critical H-bond donors (amine group) and hydrophobic regions (isopropoxy moiety).
Cross-validate predictions with SPR or ITC binding assays .
What are the critical parameters for successful crystallization of this compound derivatives for X-ray studies?
Level : Advanced
Answer :
- Solvent selection : High-polarity solvents (e.g., ethanol/water mixtures) promote crystal nucleation.
- Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions enhances lattice formation.
- Additives : Use co-crystallization agents (e.g., picric acid) to stabilize amine protons.
- Data collection : SHELX software for structure refinement; ensure R-factor <5% .
How can researchers validate the stability of this compound under experimental conditions?
Level : Basic
Answer :
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- pH stability : Test in buffers (pH 1–12) to identify labile conditions (amine oxidation at pH >10).
- Light sensitivity : UV-vis spectroscopy post-UV exposure (254 nm, 8 hours) detects photodegradation.
- Long-term storage : Recommend −20°C under argon with desiccants to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
